molecular formula C20H15NO2 B1609860 9-(4-Methoxyphenyl)-9H-carbazole-3-carbaldehyde CAS No. 84746-66-7

9-(4-Methoxyphenyl)-9H-carbazole-3-carbaldehyde

Cat. No. B1609860
CAS RN: 84746-66-7
M. Wt: 301.3 g/mol
InChI Key: JDYNLKSJRHMLQX-UHFFFAOYSA-N
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Description

Carbazoles and methoxyphenyl compounds are both significant in the field of organic chemistry . Carbazoles are tricyclic aromatic organic compounds that consist of two benzene rings fused on either side of a pyrrole ring. Methoxyphenyl compounds contain a methoxy group (-OCH3) attached to a phenyl group, which is a cyclic group of atoms with the formula C6H5.


Synthesis Analysis

While specific synthesis methods for “9-(4-Methoxyphenyl)-9H-carbazole-3-carbaldehyde” are not available, similar compounds have been synthesized using various methods. For instance, 9,10-Bis(4-methoxyphenyl) anthracene was synthesized by Suzuki coupling reaction .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as X-ray diffraction, DFT and HF modeling . These techniques provide information about the geometric parameters of the molecule.


Chemical Reactions Analysis

The chemical reactions of a compound can be analyzed based on its functional groups and structure. For example, 9,10-Bis(4-methoxyphenyl) anthracene was characterized by 1H NMR and mass spectra .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For instance, the photophysical properties of 9,10-Bis(4-methoxyphenyl) anthracene in diluted CH2Cl2 solutions were obtained using UV-vis and FL spectra .

Scientific Research Applications

Natural Derivative and Crystal Structure

  • Natural Derivative Analysis : This compound is a natural carbazole isolated from Clausena lansium. It exhibits a planar carbazole ring system and specific torsion angles in its structure, contributing to its potential applications in materials science and organic electronics (Fun et al., 2009).

Optoelectronic Applications

  • Hydrazones for Optoelectronics : Hydrazones containing 9-(4-methoxyphenyl)carbazolyl have been synthesized for optoelectronic applications. These compounds form glasses and exhibit specific ionization potentials and hole drift mobilities, making them suitable for use in electronic devices (Matoliukstyte et al., 2005).

Dyes and Photosensitizers

  • Carbazole-Based Dyes : Compounds containing this moiety have been synthesized for use as dyes and photosensitizers. They show significant absorption in UV spectra and are useful in photopolymerization due to their electron transitions (Abro et al., 2017).
  • Fluorophores in Viscosity Sensing : Push–pull fluorophores derived from this compound exhibit unique photophysical properties. These include aggregation-induced emissions and potential applications in viscosity sensing (Telore et al., 2015).

Synthesis Techniques

  • Efficient Synthesis Methods : New methodologies have been developed for the synthesis of 9-methoxycarbazole-3-carbaldehyde, offering efficient routes for the preparation of this compound (Selvakumar et al., 2003).

Solar Cell Applications

  • Hole Transporting Materials : 9-(4-Methoxyphenyl)carbazole derivatives have been synthesized as hole transporting materials (HTMs) for dye-sensitized solar cells. Their methoxy groups influence the photovoltaic performance, demonstrating their utility in renewable energy technologies (Degbia et al., 2014).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the system it interacts with. For example, 4-Methoxyamphetamine is a seratogenic drug of the amphetamine class. It acts as a potent and selective serotonin releasing agent .

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. For example, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling 9,10-Bis(4-methoxyphenyl) anthracene .

Future Directions

The future directions in the research of a compound depend on its potential applications. For example, 9,10-Bis(4-methoxyphenyl) anthracene and similar compounds have been studied for their potential use in organic light-emitting devices (OLEDs) applications .

properties

IUPAC Name

9-(4-methoxyphenyl)carbazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO2/c1-23-16-9-7-15(8-10-16)21-19-5-3-2-4-17(19)18-12-14(13-22)6-11-20(18)21/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYNLKSJRHMLQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=C(C=C3)C=O)C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40465573
Record name 9-(4-Methoxyphenyl)-9H-carbazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84746-66-7
Record name 9-(4-Methoxyphenyl)-9H-carbazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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